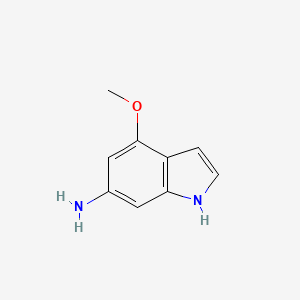

4-Methoxy-1H-indol-6-amine

Übersicht

Beschreibung

4-Methoxy-1H-indol-6-amine is a research chemical with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It is used for a variety of research applications .

Synthesis Analysis

The synthesis of indole derivatives, including 4-Methoxy-1H-indol-6-amine, has been a topic of interest in the chemical community . Many methods start from ortho-substituted anilines, which restricts the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

The molecular structure of 4-Methoxy-1H-indol-6-amine consists of a benzene ring fused with a pyrrole ring, forming a 2,3-benzopyrrole structure . This structure is part of the indole moiety, which is a significant heterocyclic system in natural products and drugs .Chemical Reactions Analysis

Indole syntheses, including those of 4-Methoxy-1H-indol-6-amine, almost universally involve the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The reaction tolerates often-troublesome functionalities such as ketones, esters, and nitro groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-1H-indol-6-amine include a molecular weight of 162.19 g/mol . More specific properties such as boiling point, density, and pKa were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

Organic Superbase t-Bu-P4 Catalysis : An organic superbase, t-Bu-P4, has been utilized to catalyze the amination of methoxy(hetero)arenes, including indoline derivatives, showcasing its effectiveness in transforming electron-deficient methoxyarenes and methoxyheteroarenes under diverse functionalities. This advancement opens pathways for synthesizing complex amines through catalytic reactions, providing a versatile tool for organic synthesis (Shigeno et al., 2019).

Antimicrobial and Antioxidant Activities

Synthesis of Schiff Base Indolyl Derivatives : Research into Schiff base indole derivatives incorporating 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties has revealed compounds with significant antibacterial, antifungal, antituberculosis, and anticancer activities. Notably, methoxy compounds demonstrated remarkable cytotoxic activity against tumor cell lines, highlighting the therapeutic potential of modified 4-Methoxy-1H-indol-6-amine derivatives (Verma et al., 2019).

Material Science and Electrochemistry

Photolabile Agent Preparation : The nitration of 4-methoxy indoline derivatives has been optimized to prepare photolabile L-glutamate derivatives, showcasing the utility of 4-Methoxy-1H-indol-6-amine in developing materials for photolabile applications. This methodological improvement highlights its relevance in synthesizing compounds for advanced material science applications (Wang et al., 2009).

Antineoplastic Agents

Synthesis and Evaluation of Antineoplastic Agents : Research into the synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides has shown significant activity against cancer cell lines. The compounds demonstrated potent inhibition of tubulin polymerization, indicating the potential of 4-Methoxy-1H-indol-6-amine derivatives in developing new antineoplastic agents (Pettit et al., 2003).

Luminescent and Magnetic Properties

Heterometallic Trinuclear Complexes : A study on 3d-4f heterometallic trinuclear complexes derived from amine-phenol tripodal ligands has revealed their promising magnetic and luminescent properties. These complexes exhibit weak ferromagnetic coupling and lanthanide single-ion magnetic properties, alongside strong fluorescent emissions. Such findings underscore the versatility of 4-Methoxy-1H-indol-6-amine derivatives in crafting materials that combine magnetic and luminescent functionalities (Wen et al., 2017).

Eigenschaften

IUPAC Name |

4-methoxy-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDJRLJKLOICLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646090 | |

| Record name | 4-Methoxy-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1H-indol-6-amine | |

CAS RN |

885518-12-7 | |

| Record name | 4-Methoxy-1H-indol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

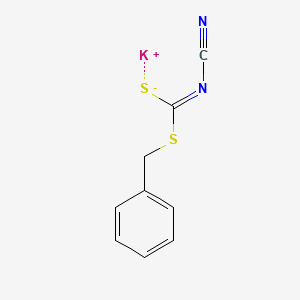

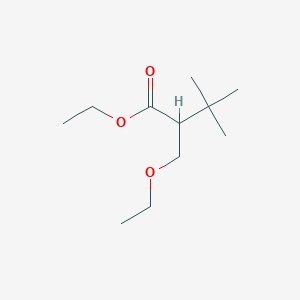

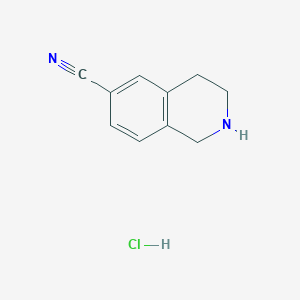

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

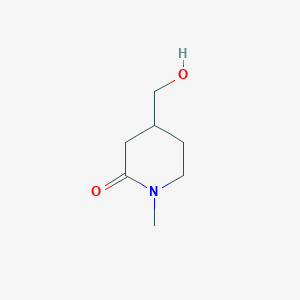

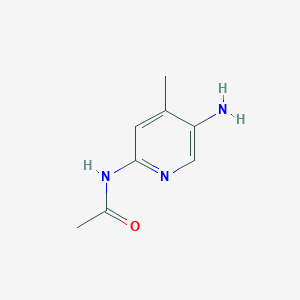

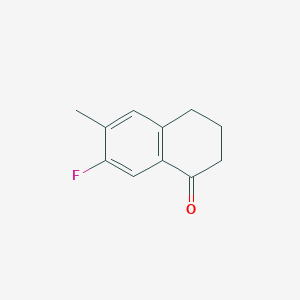

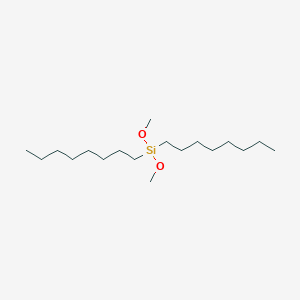

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Iodobenzo[d]thiazole](/img/structure/B1592812.png)